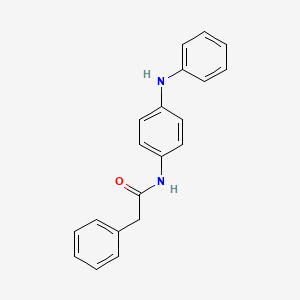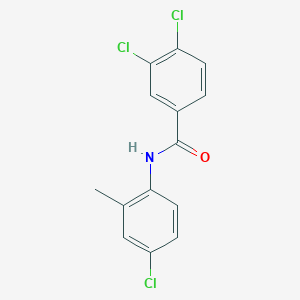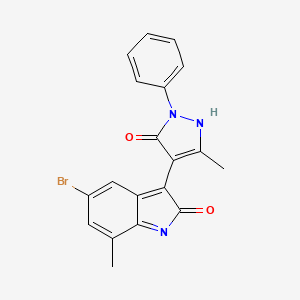![molecular formula C19H18Cl2N4O2S B3924761 N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B3924761.png)
N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea
Übersicht
Beschreibung
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under specific conditions . For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis .Molecular Structure Analysis
Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Chemical Reactions Analysis
Thiadiazole derivatives have been studied for their broad types of biological activity . They have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
Thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .Wirkmechanismus
Target of Action
It’s known that similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity .
Mode of Action
It’s known that similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity . The antimicrobial activity could be due to the interaction of these compounds with bacterial or fungal cell components, leading to disruption of essential processes.
Pharmacokinetics
The solubility, partition coefficient, and stability of similar compounds can provide some insights into its potential bioavailability .
Result of Action
Based on its antimicrobial activity, it can be inferred that it may lead to the death of microorganisms by disrupting their essential biochemical processes .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence its activity and stability .
Vorteile Und Einschränkungen Für Laborexperimente
Butafenacil is a potent herbicide that can be used at low concentrations, making it cost-effective. It has a broad spectrum of activity and can control both grass and broadleaf weeds. However, its effectiveness can be reduced by factors such as soil type, temperature, and moisture content. It is also important to use proper safety precautions when handling butafenacil, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for the study of butafenacil. One area of research could focus on developing new formulations of butafenacil that are more effective and have lower environmental impact. Another area of research could be to study the effects of butafenacil on non-target organisms, such as insects and microorganisms. Additionally, the use of butafenacil in combination with other herbicides could be explored to enhance its effectiveness. Finally, the development of new herbicides that target different aspects of plant physiology could provide alternatives to butafenacil and other urea herbicides.
Wissenschaftliche Forschungsanwendungen
Butafenacil has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including rice, soybean, and corn. Butafenacil has shown excellent control of grass and broadleaf weeds, making it a popular choice for farmers.
Eigenschaften
IUPAC Name |
1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-2-3-9-27-14-6-4-5-12(10-14)17-24-25-19(28-17)23-18(26)22-16-8-7-13(20)11-15(16)21/h4-8,10-11H,2-3,9H2,1H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLUTEHCKDTFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(5-methyl-2-thienyl)methylene]-3-{[(5-methyl-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924681.png)

![5-{3,5-dichloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924687.png)
![N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924695.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924696.png)
![7-acetyl-6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924703.png)
![N-methyl-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B3924714.png)

![N-(4-fluorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924726.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3924740.png)

![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B3924755.png)

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924793.png)